N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1H-indol-3-yl)ethanamine N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1H-indol-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 879070-01-6
VCID: VC0498984
InChI: InChI=1S/C19H20N2O2/c1-2-4-17-16(3-1)15(13-21-17)7-8-20-12-14-5-6-18-19(11-14)23-10-9-22-18/h1-6,11,13,20-21H,7-10,12H2
SMILES: C1COC2=C(O1)C=CC(=C2)CNCCC3=CNC4=CC=CC=C43
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4g/mol

N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1H-indol-3-yl)ethanamine

CAS No.: 879070-01-6

Main Products

VCID: VC0498984

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4g/mol

N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1H-indol-3-yl)ethanamine - 879070-01-6

CAS No. 879070-01-6
Product Name N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1H-indol-3-yl)ethanamine
Molecular Formula C19H20N2O2
Molecular Weight 308.4g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1H-indol-3-yl)ethanamine
Standard InChI InChI=1S/C19H20N2O2/c1-2-4-17-16(3-1)15(13-21-17)7-8-20-12-14-5-6-18-19(11-14)23-10-9-22-18/h1-6,11,13,20-21H,7-10,12H2
Standard InChIKey VNLUYPBHZPXOJG-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)CNCCC3=CNC4=CC=CC=C43
Canonical SMILES C1COC2=C(O1)C=CC(=C2)CNCCC3=CNC4=CC=CC=C43
PubChem Compound 6501952
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator